2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one
CAS No.:
Cat. No.: VC15900334
Molecular Formula: C17H13N3O2
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N3O2 |
|---|---|
| Molecular Weight | 291.30 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-6H-pyrazolo[1,5-c]quinazolin-5-one |
| Standard InChI | InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)18-17(21)20(16)19-15/h2-10H,1H3,(H,18,21) |
| Standard InChI Key | OXRFIKGWGNTOAP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-C]quinazolin-5(6H)-one scaffold, a bicyclic system comprising fused pyrazole and quinazolinone rings. The quinazolinone moiety (positions 1–4) is annulated with a pyrazole ring (positions 5–8), creating a planar, aromatic system. At position 2, a 4-methoxyphenyl substituent introduces steric bulk and electronic modulation via the methoxy group’s electron-donating effects .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| CAS Number | 1416440-13-5 |
| Molecular Formula | C₁₇H₁₃N₃O₂ |
| Molecular Weight | 291.30 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
The molecular formula C₁₇H₁₃N₃O₂ corresponds to a mono-methoxylated derivative, with the methoxy group positioned para to the pyrazoloquinazolinone linkage. Computational modeling predicts moderate polarity due to the carbonyl group (position 5) and methoxy substituent, suggesting solubility in polar aprotic solvents .
Spectroscopic Characterization
While experimental spectral data for this specific compound are unavailable, analogous pyrazoloquinazolinones exhibit distinctive NMR and mass spectral features:
-
¹H NMR: Aromatic protons resonate between δ 6.8–8.5 ppm, with methoxy singlet at δ ~3.8 ppm .
-
¹³C NMR: Quinazolinone carbonyl carbon appears near δ 160 ppm, while pyrazole carbons resonate at δ 140–150 ppm .
-
HRMS: Molecular ion peak at m/z 291.30 (M⁺) with fragmentation patterns indicative of methoxyphenyl and pyrazoloquinazolinone cleavage .
Synthesis and Analytical Methods
Retrosynthetic Analysis
The target compound can be conceptualized via two key disconnections:
-
Pyrazole-Quinazolinone Fusion: Cyclocondensation of o-aminonitrile derivatives with hydrazines.
-
4-Methoxyphenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution at position 2.
Reported Synthetic Routes
While no direct synthesis of 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one is documented, analogous pyrazoloquinazolinones are synthesized via:
Dipolar Cycloaddition-Ring Expansion
A metal-free [3+2] cycloaddition between isatin-derived tosylhydrazones and dimethyl acetylenedicarboxylate, followed by regioselective ring expansion, yields pyrazolo[1,5-C]quinazolinones . For example:
This method achieves yields up to 96% under optimized conditions (toluene, 85°C, 4h) .
Annulation of Aminopyrazoles
Condensation of 3-amino-4-cyanopyrazoles with carbonyl electrophiles constructs the quinazolinone ring. Methoxyphenyl groups are introduced via palladium-catalyzed cross-coupling at position 2 .
Pharmacological Activities
GABAA Receptor Modulation
Structurally related 8-methoxypyrazolo[1,5-a]quinazolines demonstrate bifunctional GABAA receptor modulation:
-
Compound 11d (3-(4-methoxyphenylcarbonyl)-8-methoxy-4,5-dihydropyrazolo[1,5-a]quinazoline) enhances chloride currents by +54% at 1 μM, acting as a partial agonist .
-
Compound 6g antagonizes diazepam’s effects at α1β2γ2L receptors, suggesting activity at non-traditional benzodiazepine sites .
The 4-methoxyphenyl moiety in these analogs enhances binding affinity (Ki = 0.2–34 nM) by engaging hydrophobic pockets in the GABAA extracellular domain .
Therapeutic Applications and Mechanisms
Neurological Disorders
The compound’s structural similarity to anxiolytic pyrazoloquinazolines suggests potential in:
-
Anxiety Disorders: Partial GABAA agonism may reduce neuronal excitability .
-
Neuropathic Pain: Modulation of spinal GABAA receptors could attenuate hyperalgesia .
Oncology
CDK9/2 inhibition may suppress transcription of anti-apoptotic proteins (e.g., Mcl-1), sensitizing cancer cells to chemotherapy . Synergy with PARP inhibitors is theorized due to shared DNA repair pathway targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume